methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate
Overview
Description
Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate is an organic compound with the molecular formula C11H11ClFNO3. It is a derivative of glycine, where the amino group is substituted with a 2-chloro-6-fluorophenylacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate typically involves the acylation of glycine methyl ester with 2-chloro-6-fluorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Hydrolysis: The corresponding carboxylic acid and methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2-chlorophenyl)acetyl]glycinate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Methyl N-[(2-fluorophenyl)acetyl]glycinate: Lacks the chlorine substituent, which may also influence its properties.
Methyl N-[(2-chloro-6-methylphenyl)acetyl]glycinate: The methyl group instead of fluorine may result in different steric and electronic effects.
Uniqueness
Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c1-17-11(16)6-14-10(15)5-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDMYVCQNYEOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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